DGKα Inhibition Potency: AMB639752 vs. Ritanserin and Commercial Inhibitors
AMB639752 inhibits DGKα with an IC50 of 4.3 ± 0.6 µM, which is approximately 3.9-fold more potent than ritanserin (IC50 16.7 ± 4.6 µM) and 2.5-fold more potent than R59949 (IC50 10.6 ± 3.2 µM) in the same OST-DGKα assay [1]. At a screening concentration of 100 µM, AMB639752 reduces residual DGKα activity to 4%, compared to 17% for ritanserin and 27-28% for R59022/R59949 [1].
| Evidence Dimension | DGKα inhibitory potency |
|---|---|
| Target Compound Data | IC50 4.3 ± 0.6 µM; residual activity 4% at 100 µM |
| Comparator Or Baseline | Ritanserin IC50 16.7 ± 4.6 µM; R59022 IC50 19.7 ± 3.0 µM; R59949 IC50 10.6 ± 3.2 µM |
| Quantified Difference | 3.9-fold more potent than ritanserin; residual activity 4.25-fold lower |
| Conditions | OST-DGKα overexpressing MDCK cell homogenates, dose range 0.1–100 µM |
Why This Matters
This quantifiable potency advantage means researchers can achieve effective DGKα inhibition at lower concentrations, reducing the risk of off-target effects and solvent toxicity in cellular assays.
- [1] Velnati S, Ruffo E, Massarotti A, Talmon M, Varma KSS, Gesu A, et al. Identification of a novel DGKα inhibitor for XLP-1 therapy by virtual screening. Eur J Med Chem. 2019 Feb 15;164:378-390. View Source
